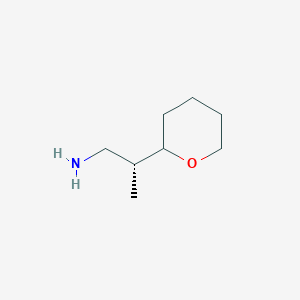

(2R)-2-(Oxan-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-(oxan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDIIEYEAUJKKR-GVHYBUMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-2-yl)propan-1-amine typically involves the following steps:

Formation of the Oxan-2-yl Group: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

Attachment to the Propan-1-amine Backbone: The oxan-2-yl group is then introduced to the propan-1-amine backbone through nucleophilic substitution or addition reactions.

Industrial Production Methods: Industrial production of (2R)-2-(Oxan-2-yl)propan-1-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-(Oxan-2-yl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of oxan-2-yl ketones or aldehydes.

Reduction: Reduction reactions can convert oxan-2-yl ketones or aldehydes back to the corresponding alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxan-2-yl ketones or aldehydes.

Reduction: Oxan-2-yl alcohols.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (2R)-2-(Oxan-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

Pharmaceuticals: This compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

Biochemical Studies: It serves as a model compound in studies of amine reactivity and interactions.

Industry:

Material Science: (2R)-2-(Oxan-2-yl)propan-1-amine is used in the production of polymers and other materials with specific properties.

Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2R)-2-(Oxan-2-yl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxan-2-yl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2R)-2-(Oxan-2-yl)propan-1-amine and selected analogs:

Structural and Functional Differences

- Oxane vs. Pyrrolidine-containing derivatives () exhibit stronger basicity due to the nitrogen’s lone pair availability.

- Stereochemical Effects : The (2R) configuration in the target compound may confer distinct enantioselectivity in catalytic reactions or receptor binding compared to racemic mixtures or other stereoisomers .

- Amine Classification : Primary amines like (2R)-2-(Oxan-2-yl)propan-1-amine are more nucleophilic than tertiary analogs (e.g., 2-(Oxan-3-yl)propan-2-amine), influencing reactivity in alkylation or acylation reactions .

Physicochemical Properties

- Collision Cross-Section (CCS) : The tertiary amine 2-(Oxan-3-yl)propan-2-amine exhibits a CCS of 132.3 Ų (M+H⁺), suggesting lower molecular compactness compared to primary amines due to branching .

- Thermal Stability : Furan derivatives () with methyl branches show lower boiling points (68–69 °C at 9 Torr) compared to oxane-containing compounds, which likely have higher boiling points due to stronger intermolecular interactions.

Q & A

Q. What are the established synthetic routes for (2R)-2-(Oxan-2-yl)propan-1-amine, and what reaction conditions optimize yield?

The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2-(Oxan-2-yl)propan-1-one) using sodium cyanoborohydride (NaBH3CN) in acidic methanol, followed by chiral resolution to isolate the (R)-enantiomer. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) paired with transition metals like ruthenium can achieve enantioselectivity. Reaction optimization includes controlling pH (4–6) and temperature (25–40°C) to minimize racemization .

Q. How is the chiral configuration of (2R)-2-(Oxan-2-yl)propan-1-amine validated experimentally?

Chiral purity is confirmed using polarimetry to measure optical rotation and compared to literature values. High-resolution techniques like X-ray crystallography (using SHELX programs for structure refinement) or chiral HPLC with a cellulose-based column provide definitive stereochemical assignment. Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish enantiomers by spatial interactions .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Key techniques include:

- NMR : H and C NMR to identify the oxane ring protons (δ 3.5–4.0 ppm for ether oxygen-adjacent CH2 groups) and amine protons (δ 1.5–2.5 ppm).

- IR : Stretching vibrations for NH2 (~3350 cm) and ether C-O (~1120 cm).

- Mass Spectrometry : ESI-MS to confirm molecular weight (C8H17NO, calc. 143.13 g/mol) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?

Use dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) or chiral ionic liquids to shift equilibrium toward the (R)-enantiomer. Computational modeling (DFT studies) can predict transition states to guide catalyst design. Recent studies show that Ru-(S)-BINAP complexes in supercritical CO2 achieve 98% ee, with further improvements via solvent tuning .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like serotonin transporters. The oxane ring’s conformational rigidity may enhance selectivity, as seen in adamantyl-based analogs targeting neurological pathways. QSAR models can correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How can contradictory data on reaction yields (e.g., 40% vs. 70%) in literature be resolved?

Systematic analysis of variables is required:

- Catalyst loading : Test 1–5 mol% to identify saturation points.

- Purification methods : Compare column chromatography vs. recrystallization efficiency.

- Side reactions : Monitor imine formation (common in amine synthesis) via TLC or in-situ IR. Reproducibility improves with strict anhydrous conditions and inert atmospheres .

Q. What role does the oxane ring play in stabilizing the compound under physiological conditions?

The tetrahydropyran ring enhances metabolic stability by resisting oxidation (vs. linear ethers). In vitro assays in liver microsomes show a half-life of >6 hours, attributed to the ring’s electron-donating ether oxygen, which mitigates cytochrome P450-mediated degradation. Comparative studies with furan or piperidine analogs demonstrate superior stability .

Methodological Considerations

- Handling and Safety : The compound is hygroscopic and may form explosive peroxides upon prolonged storage. Use inert gas blankets and desiccants. PPE (gloves, goggles) is mandatory due to potential respiratory irritation (GHS H315/H319) .

- Data Reproducibility : Report detailed crystallographic parameters (SHELXL refinement residuals) and NMR acquisition times to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.